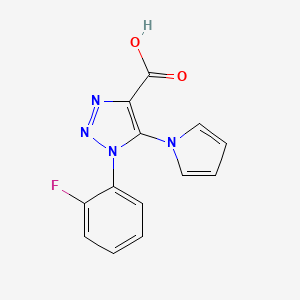

1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-5-pyrrol-1-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O2/c14-9-5-1-2-6-10(9)18-12(17-7-3-4-8-17)11(13(19)20)15-16-18/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWZJMNFMADHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)N3C=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article synthesizes research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : CHFNO

- Molecular Weight : 271.25 g/mol

- CAS Number : 1172017-52-5

Antimicrobial Activity

Triazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that triazoles can inhibit the growth of various bacterial and fungal strains due to their ability to interfere with essential biochemical pathways in microorganisms .

Anticancer Activity

Research has demonstrated that compounds containing the triazole ring exhibit potent anticancer activities. For instance:

- Cytotoxicity : The compound has been evaluated against several cancer cell lines. In one study, it displayed an IC value of 13.62 ± 0.86 µM against HeLa cells, indicating substantial cytotoxic effects compared to traditional chemotherapeutics such as 5-fluorouracil .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells through various pathways:

- DNA Damage : The compound has been shown to induce DNA fragmentation and morphological changes indicative of apoptosis in Jurkat T-cells .

- Mitochondrial Dysfunction : It reduces mitochondrial membrane potential, leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components:

- Substituents : The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and overall biological activity of the compound.

Study on Antiproliferative Activity

A notable study focused on the antiproliferative effects of a series of triazole derivatives, including the target compound. The results indicated that these compounds exhibited selective cytotoxicity towards leukemia cell lines (e.g., K562 and HL-60), with some derivatives showing comparable efficacy to doxorubicin .

Comparative Analysis with Other Triazoles

In comparative studies, the target compound was evaluated against other triazole derivatives. The findings revealed that modifications in the triazole structure could lead to enhanced selectivity and potency against specific cancer types .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural analogs and their substituent effects:

*Calculated molecular weight based on formula C₁₃H₁₀FN₅O₂.

Key Observations

Electron-Rich Moieties: The pyrrole group in the target compound may engage in π-π stacking or hydrogen bonding, analogous to the pyridine in .

Solubility and Lipophilicity: The carboxylic acid group ensures moderate aqueous solubility across all analogs. Alkyl chains (e.g., propyl in ) increase lipophilicity, whereas pyridine () or aminophenyl () groups enhance polarity.

Synthetic Routes :

- Triazole formation via azide-alkyne cyclization (e.g., ) or base-catalyzed reactions () is common. The target compound may be synthesized similarly, with protection/deprotection steps for the pyrrole group.

Tautomerism and Stability :

- Unlike 5-formyl analogs (), which exhibit ring-chain tautomerism, the pyrrole substituent in the target compound likely stabilizes the triazole core through conjugation, reducing tautomeric shifts.

Research Implications

- Drug Design : Fluorinated aromatic rings (as in the target compound) are prized for their metabolic stability and bioavailability. Pairing this with the pyrrole’s electron-rich system could optimize interactions with hydrophobic enzyme pockets.

- Antimicrobial vs. Antitumor Activity: While aminophenyl analogs show antibacterial effects (), chlorophenyl/trifluoromethyl derivatives excel in antitumor applications (). The target compound’s activity profile remains to be elucidated.

Q & A

Q. What crystallographic data reveal about the compound’s intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (173 K) shows:

- Hydrogen Bonds : Carboxylic acid dimers (O─H···O, 2.65 Å) stabilize the crystal lattice .

- π-Stacking : Fluorophenyl and pyrrole rings align face-to-face (3.8 Å spacing), suggesting solid-state photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.